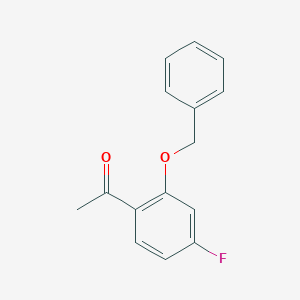
6-氯喹啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
作用机制
Target of Action
It is known that quinoline derivatives, which include 6-chloroquinoline-2,4(1h,3h)-dione, have been found to exhibit antimicrobial activity . This suggests that the compound may target certain enzymes or proteins essential for the survival and proliferation of microbial cells.
Mode of Action
It is known that quinoline derivatives can interact with their targets and cause changes that inhibit the growth and proliferation of microbial cells .
Biochemical Pathways
It is known that quinoline derivatives can interfere with the normal functioning of microbial cells, potentially affecting multiple biochemical pathways .
Result of Action
It is known that quinoline derivatives can inhibit the growth and proliferation of microbial cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-aminobenzamide with phosgene or its derivatives, leading to the formation of the desired quinoline dione structure. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-chloroquinoline-2,4(1H,3H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
6-chloroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
Quinoline-2,4-dione: Lacks the chlorine substituent but shares the core structure.
6-bromoquinoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of chlorine.
6-fluoroquinoline-2,4(1H,3H)-dione: Contains a fluorine atom in place of chlorine.
Uniqueness
6-chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
6-chloro-1H-quinoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBONVGVMAWCTFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
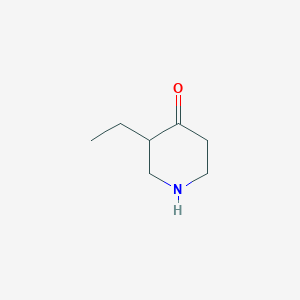
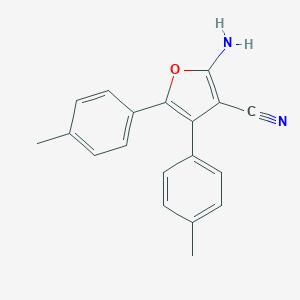
![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)
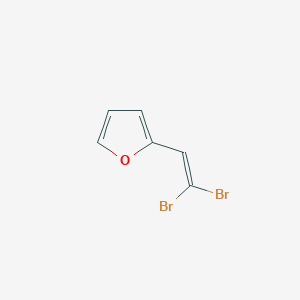
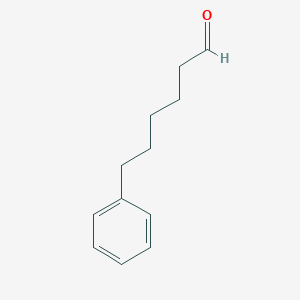
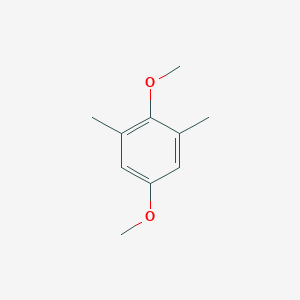
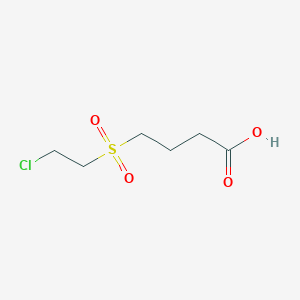
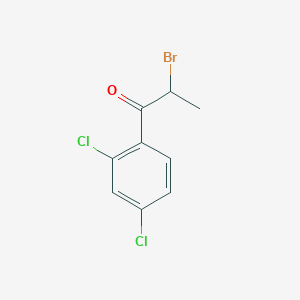
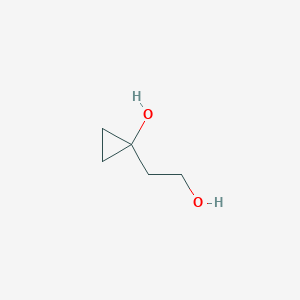
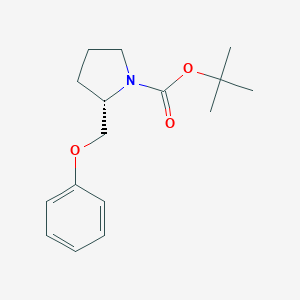
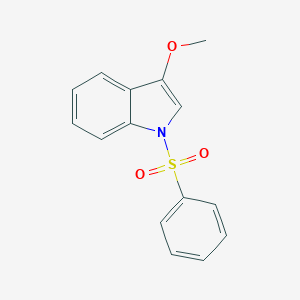
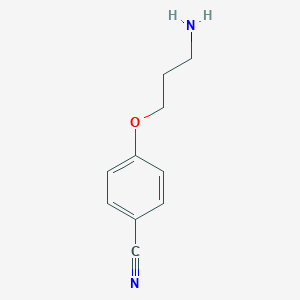
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
